N-[(2-butoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide
Description
N-[(2-butoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a butoxy group and a carboxamide group attached to an oxolane ring, making it a molecule of interest for its unique structural properties and reactivity.
Properties
IUPAC Name |
N-[(2-butoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-7-20-15-11(5-4-6-16-15)9-17-14(19)12-8-13(18)21-10-12/h4-6,12H,2-3,7-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAECIGIAHLVZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)CNC(=O)C2CC(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-butoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the alkylation of 2-bromopyridine with butanol in the presence of a base such as potassium carbonate to form 2-butoxypyridine.
Oxolane Ring Formation: The next step is the formation of the oxolane ring. This can be achieved by reacting 2-butoxypyridine with diethyl oxalate under acidic conditions to form the oxolane ring.
Amidation: The final step involves the amidation reaction where the oxolane intermediate is reacted with an appropriate amine, such as methylamine, to form the desired carboxamide.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-butoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyridine ring or the oxolane ring, depending on the conditions and reagents used.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The butoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyridine or oxolane rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism by which N-[(2-butoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide
- N-[(2-ethoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide
- N-[(2-propoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide
Uniqueness
N-[(2-butoxypyridin-3-yl)methyl]-5-oxooxolane-3-carboxamide is unique due to the presence of the butoxy group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
